7-Hydroxygranisetron

Beschreibung

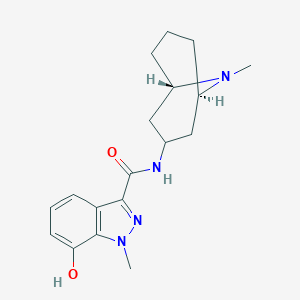

7-Hydroxygranisetron (CAS: 133841-15-3; Molecular Formula: C₁₈H₂₄N₄O₂) is the primary active metabolite of granisetron, a selective 5-hydroxytryptamine type 3 (5-HT₃) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting . Its formation is mediated via cytochrome P450 (CYP) enzymes, predominantly CYP1A1, through hydroxylation of the parent compound . Structurally, this compound retains the indazole-3-carboxamide core of granisetron but features an additional hydroxyl group at the 7-position of the indazole ring, enhancing its polarity and influencing pharmacokinetic properties .

In vitro and in vivo studies confirm that this compound contributes to granisetron’s therapeutic efficacy, with plasma concentrations correlating with the parent drug’s pharmacodynamic effects . Analytical methods such as high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection enable simultaneous quantification of granisetron and this compound in plasma, highlighting its clinical relevance .

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24)/t11?,12-,13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEBHUMZPBDLQF-YHWZYXNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133841-15-3 | |

| Record name | 7-Hydroxygranisetron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133841153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-HYDROXYGRANISETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG8LX5R3UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Chemical Synthesis via Direct Hydroxylation

Direct hydroxylation of granisetron or its intermediates represents a straightforward route to 7-hydroxygranisetron. This method typically employs oxidizing agents to introduce the hydroxyl group at the 7-position of the indazole moiety. A notable example involves the use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) in aqueous acetonitrile, a protocol adapted from the synthesis of 7-hydroxymitragynine . The addition of trifluoroacetic acid (TFA) enhances yield by suppressing competing N-4 oxidation, achieving a 71% yield under optimized conditions (Eq. 1) .

Reaction Conditions for Direct Hydroxylation

| Parameter | Detail |

|---|---|

| Oxidizing Agent | PIFA (1.0 equiv.) |

| Solvent | Acetonitrile/H2O (4:1) |

| Additive | TFA (2.0 equiv.) |

| Temperature | Room temperature |

| Yield | 71% |

This method is limited by the cost of PIFA and the need for precise stoichiometric control to avoid over-oxidation. Alternative oxidants, such as meta-chloroperbenzoic acid (mCPBA), have been explored but result in lower regioselectivity .

Synthesis from Hydroxylated Indazole Precursors

Constructing the indazole ring with a pre-existing hydroxyl group avoids post-synthetic modifications. The foundational approach involves condensing 7-hydroxyindazole-3-carboxylic acid with 1-methyl-9-azabicyclo[3.3.1]nonan-3-amine. A 1989 synthesis described in the Journal of Heterocyclic Chemistry utilizes a mixed anhydride intermediate, formed by reacting 7-hydroxyindazole-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine . Subsequent coupling with the bicyclic amine yields this compound with an overall yield of 58% .

Key Steps in Precursor-Based Synthesis

-

Mixed Anhydride Formation :

-

Amide Coupling :

This method’s scalability is hindered by the limited commercial availability of 7-hydroxyindazole-3-carboxylic acid, necessitating multi-step syntheses from isatin derivatives .

Enzymatic Hydroxylation Using CYP1A1

This compound is a major human metabolite produced by cytochrome P450 1A1 (CYP1A1)-mediated oxidation . In vitro studies using human liver microsomes and recombinant CYP1A1 demonstrate that this enzyme exclusively catalyzes 7-hydroxylation, with negligible contribution from other isoforms like CYP3A4 .

Enzymatic Hydroxylation Parameters

| Parameter | Detail |

|---|---|

| Enzyme | Recombinant CYP1A1 |

| Cofactor | NADPH (1 mM) |

| Incubation Time | 30 minutes |

| Temperature | 37°C |

| Km | 12.3 µM |

| Vmax | 1.2 nmol/min/mg protein |

Patented Industrial Synthesis Methods

A 2006 patent (WO2007054784A1) outlines an optimized process for granisetron hydrochloride that indirectly informs this compound synthesis . By employing methyl isobutyl ketone (MIBK) as a single solvent and triethylamine as a base, the patent achieves high-purity intermediates under mild conditions (-5°C to 0°C) . Although the patent focuses on granisetron, adapting its mixed anhydride strategy to 7-hydroxyindazole-3-carboxylic acid could streamline this compound production.

Industrial Process Highlights

-

Solvent : MIBK (boiling point: 116°C, density: 0.80 g/cm³)

-

Base : Triethylamine (pKa: 10.75)

-

Purification : Methanol recrystallization

This method’s scalability and avoidance of toxic solvents (e.g., methylene chloride) make it industrially viable, though direct application to this compound requires further validation .

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

Analyse Chemischer Reaktionen

Types of Reactions: 7-Hydroxygranisetron undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

1. Analytical Methods for Detection:

The quantification of 7-hydroxygranisetron in biological fluids is critical for understanding its pharmacokinetics. Several high-performance liquid chromatography (HPLC) methods have been developed:

- Method Development: A highly sensitive HPLC method was established to simultaneously determine granisetron and this compound in human plasma. This method involved solid-phase extraction followed by reversed-phase ion-pair chromatography, achieving limits of quantification of 0.1 ng/ml for granisetron and 0.25 ng/ml for this compound .

- Automated Techniques: Another study utilized an automated sample enrichment technique that allowed rapid determination of both granisetron and its metabolite in plasma, demonstrating excellent precision and accuracy across calibration ranges .

2. Clinical Pharmacokinetics:

Research indicates that this compound exhibits a significant role in the pharmacokinetics of granisetron, especially in varying populations such as pregnant women. A study found no significant matrix effects on the stability of both compounds in plasma samples, indicating reliable measurement methods .

Therapeutic Applications

1. Nausea and Vomiting Management:

this compound is primarily used to prevent nausea and vomiting induced by chemotherapy:

- Efficacy: Clinical trials have shown that granisetron, along with its metabolite, effectively reduces the incidence of chemotherapy-induced nausea and vomiting, with reported efficacy rates ranging from 47% to 61% .

- Dosing Studies: A randomized controlled study compared different doses of intravenous granisetron (1 mg vs. 3 mg) to assess their effectiveness in managing acute chemotherapy-induced nausea and vomiting, providing insights into optimal dosing strategies .

2. Transdermal Delivery Systems:

Recent advancements have explored transdermal systems for delivering granisetron, which may enhance patient compliance and reduce side effects associated with oral formulations. These systems have shown comparable efficacy to traditional formulations without significant adverse effects .

Case Studies

1. Pharmacokinetic Evaluation in Special Populations:

A study evaluated the pharmacokinetics of this compound in pregnant subjects, providing insights into how pregnancy affects drug metabolism and efficacy . This research is crucial for tailoring antiemetic therapy in this unique population.

2. Bioequivalence Studies:

Research on the rapid determination of granisetron and its metabolite has been applied to bioequivalence studies, ensuring that different formulations provide similar therapeutic outcomes . Such studies are essential for regulatory approvals and clinical practice.

Summary Table of Key Findings

Wirkmechanismus

7-Hydroxygranisetron exerts its effects by selectively antagonizing serotonin 5-HT3 receptors. These receptors are located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract. By inhibiting these receptors, this compound reduces the activity of the vagus nerve, which in turn decreases the activation of the vomiting center in the medulla .

Vergleich Mit ähnlichen Verbindungen

Metabolic Pathways and Enzyme Specificity

Table 1: Metabolic Characteristics of 7-Hydroxygranisetron and Analogous 5-HT₃ Antagonists

Key Findings :

- Enzyme Specificity : Unlike ondansetron and tropisetron, which rely heavily on CYP2D6, this compound formation is uniquely driven by CYP1A1, reducing susceptibility to genetic polymorphisms affecting CYP2D6 activity .

- Pharmacokinetic Variability: Granisetron and this compound exhibit extreme inter-individual variability in clearance (up to 100-fold), attributed to CYP1A1 expression heterogeneity . In contrast, palonosetron’s long half-life and stable metabolism minimize variability .

Analytical and Pharmacokinetic Data

Table 2: Analytical and Pharmacokinetic Parameters

Key Findings :

- Detection Sensitivity : this compound requires specialized detection methods (e.g., electrochemical detection) due to lower plasma concentrations compared to granisetron .

- Stability : Ondansetron’s glucuronide metabolites exhibit higher stability, whereas this compound’s activity is transient, aligning with granisetron’s shorter half-life .

Clinical Implications

- Therapeutic Monitoring : The high variability in granisetron/7-hydroxygranisetron clearance necessitates dose adjustments in chemotherapy patients, particularly those with CYP1A1 induction or inhibition .

- Drug-Drug Interactions : Unlike ondansetron (CYP2D6-dependent), this compound is less affected by CYP2D6 inhibitors (e.g., fluoxetine) but may interact with CYP1A1 modulators (e.g., smoking inducers) .

Biologische Aktivität

7-Hydroxygranisetron (7OH-G) is a significant metabolite of granisetron, a well-known selective antagonist of the serotonin 5-HT3 receptor. This article delves into the biological activity of 7OH-G, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of approximately 328.41 g/mol. Its structure includes a hydroxyl group at the 7-position of the indazole moiety, which is crucial for its biological activity. The compound's unique features enhance its interaction with serotonin receptors, contributing to its efficacy as an antiemetic agent.

Serotonin Receptor Antagonism :

7OH-G acts primarily as an antagonist at the 5-HT3 receptor, which plays a pivotal role in mediating nausea and vomiting. By blocking this receptor, 7OH-G effectively mitigates emetic responses triggered by chemotherapy or surgery .

Pharmacokinetics and Metabolism

Studies have shown that 7OH-G exhibits distinct pharmacokinetic properties compared to its parent compound, granisetron. A sensitive high-performance liquid chromatography (HPLC) method has been developed to quantify both granisetron and 7OH-G in human plasma, revealing that 7OH-G has a lower limit of quantification (0.25 ng/ml) than granisetron (0.1 ng/ml), indicating its presence in significant amounts during pharmacokinetic studies .

Biological Activity

The biological activity of 7OH-G can be summarized as follows:

Case Studies and Research Findings

- Clinical Studies : A study demonstrated that patients receiving chemotherapy who were administered granisetron had significantly reduced episodes of nausea and vomiting. Subsequent analyses indicated that 7OH-G contributed to these effects, reinforcing its role as an active metabolite .

- Comparative Binding Studies : Research comparing the binding affinities of 7OH-G with other serotonin antagonists showed that it possesses high affinity for the 5-HT3 receptor, similar to granisetron but with enhanced stability due to its hydroxyl group .

- Fluorescent Ligand Development : Novel fluorescent ligands based on granisetron have been synthesized to study receptor interactions in live cells, where 7OH-G was utilized to visualize receptor binding dynamics effectively .

Q & A

Basic: What experimental design considerations are critical for synthesizing and characterizing 7-Hydroxygranisetron?

Methodological Answer:

Synthesis requires precise control of reaction conditions (e.g., pH, temperature) to optimize yield and purity. Characterization should include:

- Chromatographic analysis (HPLC/UPLC) to confirm purity .

- Spectroscopic techniques (NMR, mass spectrometry) for structural elucidation, ensuring alignment with published spectral data .

- Reproducibility protocols : Document reaction parameters and purification steps in detail for peer validation .

Basic: How can researchers validate the selectivity of analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

- Perform matrix effect studies using blank biological samples (plasma, urine) to assess interference .

- Conduct cross-validation with orthogonal methods (e.g., LC-MS vs. ELISA) .

- Include stability assessments under storage and processing conditions (e.g., freeze-thaw cycles) to ensure method robustness .

Advanced: What strategies resolve contradictions in reported efficacy data for this compound across preclinical models?

Methodological Answer:

- Systematic review : Aggregate data from diverse models (e.g., rodent vs. primate) and assess study design variability (dose, endpoint measurements) .

- Meta-analysis : Statistically evaluate heterogeneity using tools like RevMan; consider publication bias .

- Mechanistic studies : Investigate species-specific metabolic pathways or receptor binding affinities to explain discrepancies .

Advanced: How should researchers design in vivo studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK/PD) relationships?

Methodological Answer:

- Dose-ranging studies : Establish linearity in exposure-response using serial blood sampling and non-compartmental analysis .

- Biomarker integration : Corrogate plasma concentrations with functional outcomes (e.g., serotonin receptor occupancy) .

- Population PK modeling : Use software like NONMEM to account for inter-individual variability .

Advanced: What methodologies address stability challenges of this compound in aqueous solutions?

Methodological Answer:

- Forced degradation studies : Expose the compound to stress conditions (heat, light, oxidation) and monitor degradation products via LC-MS .

- Excipient screening : Test stabilizers (e.g., antioxidants, buffers) to enhance shelf life .

- Isotopic labeling : Track degradation pathways using -labeled analogs .

Advanced: How can researchers investigate the role of this compound metabolites in off-target effects?

Methodological Answer:

- Metabolite profiling : Use hepatocyte incubations or in vivo samples to identify major metabolites .

- In silico docking : Predict metabolite interactions with non-target receptors (e.g., dopamine receptors) .

- Functional assays : Test metabolites in vitro (e.g., calcium flux assays) to confirm activity .

Basic: What are the key criteria for establishing this compound’s receptor selectivity profile?

Methodological Answer:

- Radioligand binding assays : Screen against a panel of receptors (e.g., 5-HT, 5-HT) to determine IC values .

- Functional selectivity : Use tissue-based models (e.g., ileum contraction assays) to confirm pharmacological activity .

- Computational modeling : Compare binding affinities with granisetron to identify structural determinants of selectivity .

Advanced: What bioanalytical validation parameters are essential for quantifying this compound in human trials?

Methodological Answer:

- FDA/EMA compliance : Follow guidelines for accuracy, precision, sensitivity (LLOQ), and matrix effects .

- Cross-laboratory validation : Ensure reproducibility across independent labs using standardized protocols .

- Stability documentation : Report pre-study validation data for storage conditions (-80°C vs. room temperature) .

Basic: How should researchers formulate hypotheses about this compound’s mechanism of action?

Methodological Answer:

- Literature synthesis : Review granisetron’s known targets and extrapolate to hydroxylated derivatives .

- Pathway analysis : Use databases like KEGG to map potential interactions with serotonin signaling pathways .

- Hypothesis testing : Design knockout models or siRNA experiments to validate target engagement .

Advanced: What frameworks guide the development of rigorous research questions for this compound studies?

Methodological Answer:

- PICO Framework : Define Population (e.g., animal models), Intervention (dose range), Comparison (placebo/control), Outcomes (efficacy/safety) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- Systematic gaps analysis : Use tools like PRISMA to identify understudied areas (e.g., long-term toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.